2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound that features a dichlorocyclopropyl group attached to a methanesulfinyl moiety, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common method starts with the preparation of (2,2-dichlorocyclopropyl)methanesulfonyl chloride, which is then reacted with a suitable pyridine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield corresponding sulfides.
Substitution: The dichlorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group would yield sulfone derivatives, while reduction would produce sulfides .
Scientific Research Applications
2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dichlorocyclopropyl)methanesulfonyl chloride
- 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline
- Ciprofibrate
Uniqueness
2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
60264-31-5 |
---|---|
Molecular Formula |
C9H9Cl2NO2S |
Molecular Weight |
266.14 g/mol |
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H9Cl2NO2S/c10-9(11)5-7(9)6-15(14)8-3-1-2-4-12(8)13/h1-4,7H,5-6H2 |
InChI Key |
UYRMEYZNXSEQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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